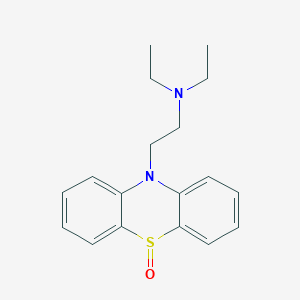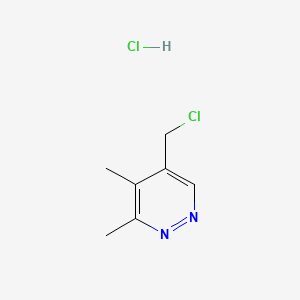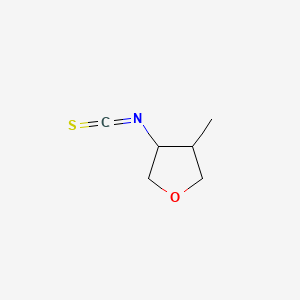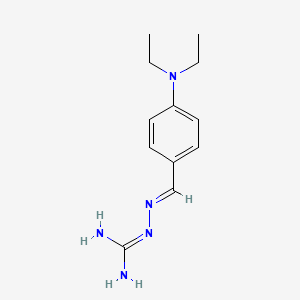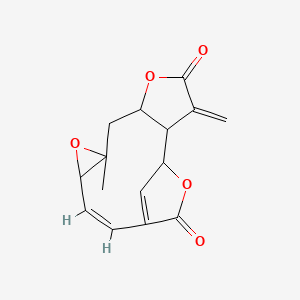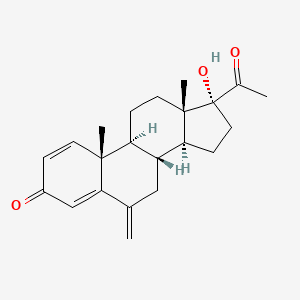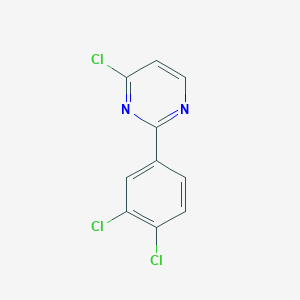
4-Chloro-2-(3,4-dichlorophenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(3,4-dichlorophenyl)pyrimidine is a heterocyclic aromatic compound that contains both chlorine and pyrimidine moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. The presence of multiple chlorine atoms and a pyrimidine ring structure contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(3,4-dichlorophenyl)pyrimidine typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichloroaniline with 2-chloropyrimidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product .
化学反应分析
Types of Reactions
4-Chloro-2-(3,4-dichlorophenyl)pyrimidine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing chlorine atoms may reduce its reactivity.
Suzuki-Miyaura Coupling: This compound can participate in cross-coupling reactions with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as ethanol or DMF.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid under acidic conditions.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Electrophilic Aromatic Substitution: Halogenated or nitrated pyrimidine derivatives.
Suzuki-Miyaura Coupling: Biaryl compounds with pyrimidine moieties.
科学研究应用
4-Chloro-2-(3,4-dichlorophenyl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors and other therapeutic agents, particularly in cancer research.
Agrochemicals: Used in the synthesis of herbicides and pesticides due to its ability to interfere with biological pathways in plants and pests.
Materials Science: Employed in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 4-Chloro-2-(3,4-dichlorophenyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. For instance, in medicinal chemistry, it may inhibit specific kinases by binding to their active sites, thereby blocking their activity and affecting cellular signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and survival .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another chlorinated pyrimidine derivative with applications in medicinal chemistry.
2,4-Dichlorothieno[3,2-d]pyrimidine: A related compound with similar reactivity and applications.
Uniqueness
4-Chloro-2-(3,4-dichlorophenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both 3,4-dichlorophenyl and pyrimidine moieties allows for diverse applications and makes it a valuable compound in various research fields .
属性
分子式 |
C10H5Cl3N2 |
|---|---|
分子量 |
259.5 g/mol |
IUPAC 名称 |
4-chloro-2-(3,4-dichlorophenyl)pyrimidine |
InChI |
InChI=1S/C10H5Cl3N2/c11-7-2-1-6(5-8(7)12)10-14-4-3-9(13)15-10/h1-5H |
InChI 键 |
BSJRZFHIORHMGS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


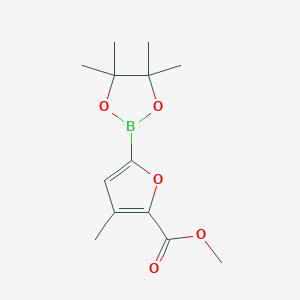
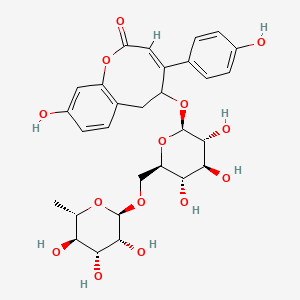

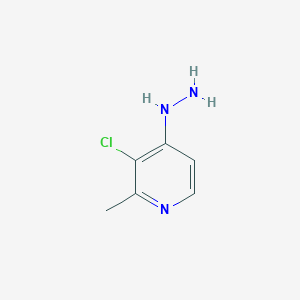
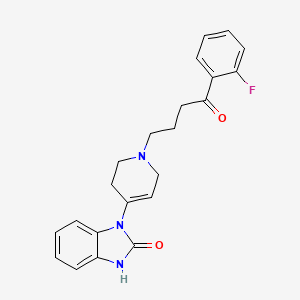
![Methyl[1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B13446913.png)
![4-[2-[7-[3,3-Dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]hepta-2,4,6-trienylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate](/img/structure/B13446919.png)
